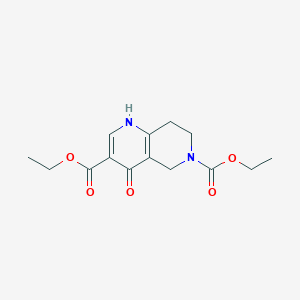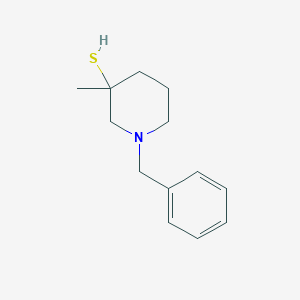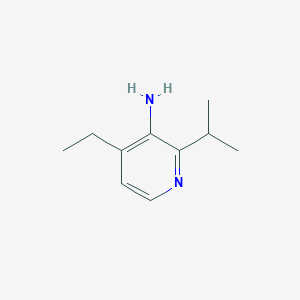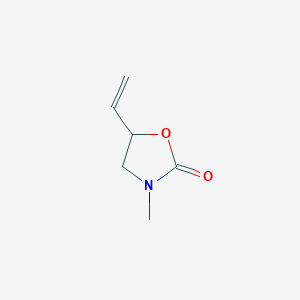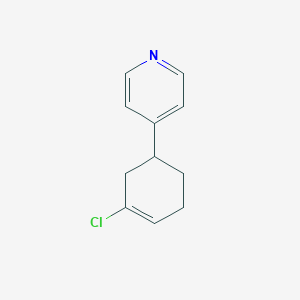
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate: is a chemical compound known for its unique structure and properties. It is a derivative of pentose sugars and is often used in various chemical and biological research applications. The compound is characterized by the presence of multiple acetyl groups, which influence its reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-L-erythro-2-Pentulofuranoside, methyl, triacetate typically involves the acetylation of the corresponding pentose sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the triacetate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, carboxylic acids, and substituted pentose derivatives.
Aplicaciones Científicas De Investigación
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Investigated for its potential role in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of beta-L-erythro-2-Pentulofuranoside, methyl, triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the cleavage of acetyl groups and the release of active pentose sugars. These sugars can then participate in various metabolic pathways, influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Beta-D-threo-2-Pentulofuranoside, methyl, triacetate
- Methyl beta-L-fucopyranoside
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Uniqueness
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate is unique due to its specific stereochemistry and the presence of three acetyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
54420-08-5 |
|---|---|
Fórmula molecular |
C12H18O8 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
[(2S,3S,4S)-3,4-diacetyloxy-2-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-6-12(16-4)11(20-9(3)15)10(5-18-12)19-8(2)14/h10-11H,5-6H2,1-4H3/t10-,11-,12-/m0/s1 |
Clave InChI |
RXYNMOMIMSXMKK-SRVKXCTJSA-N |
SMILES isomérico |
CC(=O)OC[C@]1([C@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC |
SMILES canónico |
CC(=O)OCC1(C(C(CO1)OC(=O)C)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


